8-nitro-1'-phenyl-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione
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Overview
Description
8-nitro-1’-phenyl-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione is a complex heterocyclic compound. It features a unique spiro structure, combining pyridoquinoline and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-1’-phenyl-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of a catalyst such as sodium hydrogen sulfate . The reaction is carried out in ethanol, and the products are obtained in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-nitro-1’-phenyl-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
8-nitro-1’-phenyl-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial and antitubercular activities.
Medicine: It is being investigated for its anticancer properties.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-nitro-1’-phenyl-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
- 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives
Uniqueness
8-nitro-1’-phenyl-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties. Its combination of pyridoquinoline and pyrimidine rings sets it apart from other similar compounds, potentially leading to novel applications and activities.
Properties
Molecular Formula |
C22H20N4O4S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
8-nitro-1'-phenyl-2'-sulfanylidenespiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-4',6'-dione |
InChI |
InChI=1S/C22H20N4O4S/c27-19-22(20(28)25(21(31)23-19)15-6-2-1-3-7-15)13-14-12-16(26(29)30)9-10-17(14)24-11-5-4-8-18(22)24/h1-3,6-7,9-10,12,18H,4-5,8,11,13H2,(H,23,27,31) |
InChI Key |
DGZOVTGIRHWQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=S)N(C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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